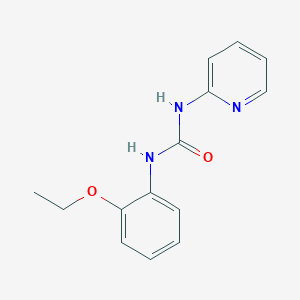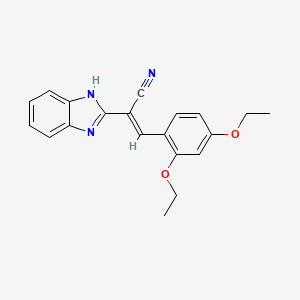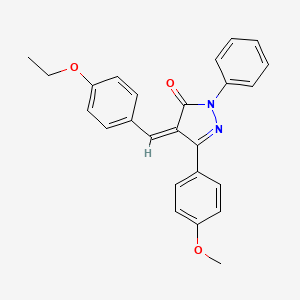![molecular formula C11H14F3NO2S B5449869 N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide](/img/structure/B5449869.png)
N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide is an organic compound with the molecular formula C11H14F3NO2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butane-1-sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
化学反応の分析
Types of Reactions
N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. These reactions are often performed in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides, while oxidation reactions can produce sulfonic acids or sulfonate esters .
科学的研究の応用
N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonamide group can mimic the structure of natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: this compound is investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions .
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the butane moiety.
4-(Trifluoromethyl)benzenesulfonamide: Similar but without the butane chain.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethyl groups but differs in the overall structure
Uniqueness
N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide is unique due to the combination of the trifluoromethyl group and the butane-1-sulfonamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .
特性
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-2-3-8-18(16,17)15-10-6-4-9(5-7-10)11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMKFEYQKBYZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-methoxyphenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5449789.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5449795.png)

![(2R)-2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5449800.png)
![1-[3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5449804.png)
![1-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentan-1-one](/img/structure/B5449823.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5449827.png)


![2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5449873.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5449879.png)

![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]pyridazin-3-amine](/img/structure/B5449882.png)
![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B5449887.png)
